2-(Diethylamino)hexadecanoic acid
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Overview
Description
2-(Diethylamino)hexadecanoic acid is a synthetic organic compound characterized by a long aliphatic chain with a diethylamino group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)hexadecanoic acid typically involves the alkylation of hexadecanoic acid with diethylamine. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the carboxylic acid and facilitate nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification is often achieved through recrystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically with strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride or borane.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Hexadecanoic acid derivatives.
Reduction: Hexadecanol derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-(Diethylamino)hexadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of surfactants and amphiphilic molecules.
Biology: Investigated for its potential as a membrane-modifying agent due to its amphiphilic nature.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting lipid membranes.
Industry: Utilized in the formulation of specialty chemicals and materials with unique surface-active properties.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)hexadecanoic acid is largely dependent on its interaction with lipid membranes. The diethylamino group can interact with polar head groups of lipids, while the long aliphatic chain integrates into the hydrophobic core of the membrane. This dual interaction can alter membrane fluidity and permeability, influencing various cellular processes.
Molecular Targets and Pathways:
Lipid Membranes: Modifies membrane structure and dynamics.
Signal Transduction Pathways: Potentially affects pathways involving membrane-bound receptors and enzymes.
Comparison with Similar Compounds
Hexadecanoic acid: Lacks the diethylamino group, making it less amphiphilic.
2-(Dimethylamino)hexadecanoic acid: Similar structure but with dimethylamino instead of diethylamino, affecting its interaction with membranes.
Uniqueness: 2-(Diethylamino)hexadecanoic acid’s unique combination of a long aliphatic chain and a diethylamino group provides distinct amphiphilic properties, making it particularly useful in applications requiring membrane interaction and modification.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
Properties
CAS No. |
918817-88-6 |
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Molecular Formula |
C20H41NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-(diethylamino)hexadecanoic acid |
InChI |
InChI=1S/C20H41NO2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19(20(22)23)21(5-2)6-3/h19H,4-18H2,1-3H3,(H,22,23) |
InChI Key |
MJCGYIGNVMPXDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)N(CC)CC |
Origin of Product |
United States |
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